molecular formula C10H17N3 B3120681 N4,N4-diethylbenzene-1,2,4-triamine CAS No. 26886-71-5

N4,N4-diethylbenzene-1,2,4-triamine

Cat. No.: B3120681
CAS No.: 26886-71-5
M. Wt: 179.26 g/mol
InChI Key: WBESZLACIAKKAS-UHFFFAOYSA-N
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Description

N4,N4-diethylbenzene-1,2,4-triamine: is an organic compound with the molecular formula C10H17N3. It is a derivative of benzene, where three amine groups are attached to the benzene ring at positions 1, 2, and 4, with two of these amine groups being diethyl-substituted.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4,N4-diethylbenzene-1,2,4-triamine typically involves the alkylation of benzene-1,2,4-triamine with diethyl groups. One common method is the reaction of benzene-1,2,4-triamine with diethyl sulfate or diethyl iodide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions: N4,N4-diethylbenzene-1,2,4-triamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of amine groups.

    Substitution: Formation of N-substituted derivatives, such as N-alkyl or N-acyl compounds

Scientific Research Applications

N4,N4-diethylbenzene-1,2,4-triamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers and resins, where its amine groups can react with other monomers to form cross-linked networks.

Mechanism of Action

The mechanism of action of N4,N4-diethylbenzene-1,2,4-triamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The diethyl groups can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets. The amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, modulating their function .

Comparison with Similar Compounds

    N4,N4-dimethylbenzene-1,2,4-triamine: Similar structure but with methyl groups instead of diethyl groups.

    Benzene-1,2,4-triamine: The parent compound without any alkyl substitution.

    N4,N4-diethylbenzene-1,3,5-triamine: Isomer with amine groups at different positions on the benzene ring.

Uniqueness: N4,N4-diethylbenzene-1,2,4-triamine is unique due to the presence of diethyl groups, which can significantly alter its chemical and physical properties compared to its analogs. These modifications can enhance its solubility, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-N,4-N-diethylbenzene-1,2,4-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-3-13(4-2)8-5-6-9(11)10(12)7-8/h5-7H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBESZLACIAKKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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